N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as HPP-4382, is a novel small molecule inhibitor that has shown promising results in various preclinical studies. HPP-4382 is a member of the isoindoline family of compounds and has been found to have potential therapeutic uses in cancer treatment.
Mechanism of Action
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide acts as an inhibitor of the transcription factor STAT3, which is known to play a critical role in cancer progression. STAT3 is often overexpressed in cancer cells and promotes tumor growth by regulating the expression of genes involved in cell proliferation, survival, and angiogenesis. N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the phosphorylation of STAT3, which leads to its inactivation and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been found to have other biochemical and physiological effects. For example, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide is its high potency and specificity for STAT3 inhibition. This makes it a valuable tool for studying the role of STAT3 in various biological processes. However, one limitation of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide is its relatively low aqueous solubility, which may limit its use in certain in vivo studies.
Future Directions
There are several potential future directions for research on N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective STAT3 inhibitors based on the structure of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide. Another potential direction is the investigation of the effects of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide on other signaling pathways that are involved in cancer progression. Additionally, the therapeutic potential of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide in other diseases, such as inflammatory and oxidative stress-related diseases, warrants further investigation.
Scientific Research Applications
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-25-9-8-20-17(23)14-7-2-11(10-15(14)18(20)24)16(22)19-12-3-5-13(21)6-4-12/h2-7,10,21H,8-9H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTBYTOJHDDTQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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